molecular formula C23H25ClN4O2S B2577772 N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1216436-31-5

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride

Cat. No. B2577772
CAS RN: 1216436-31-5
M. Wt: 456.99
InChI Key: JMHSQAUXTHABLO-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O2S and its molecular weight is 456.99. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors and Drug Metabolism

Imidazole derivatives are recognized for their role in inhibiting cytochrome P450 isoforms, which are essential for drug metabolism. The selectivity and potency of these inhibitors are crucial for understanding drug-drug interactions and predicting potential adverse effects when multiple drugs are administered together (Khojasteh et al., 2011).

Therapeutic Versatility

Imidazo[2,1-b]thiazole, a core structure related to the compound , exhibits a wide range of pharmacological activities. Research has identified derivatives of this fused heterocycle as promising for the development of new therapeutic agents, highlighting the potential for "N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride" in drug discovery (Shareef et al., 2019).

Antifungal Applications

The chemical's structural features suggest potential utility in developing antifungal agents. Studies on small molecule inhibitors against Fusarium oxysporum, for example, indicate the importance of specific chemical moieties for antifungal activity, which might be relevant for designing new compounds based on the structure of "this compound" (Kaddouri et al., 2022).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S.ClH/c1-17-9-10-18(2)22-21(17)25-23(30-22)27(13-6-12-26-14-11-24-16-26)20(28)15-29-19-7-4-3-5-8-19;/h3-5,7-11,14,16H,6,12-13,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHSQAUXTHABLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3C=CN=C3)C(=O)COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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